Demecolcine

Catalog No.
S525623
CAS No.
477-30-5
M.F
C21H25NO5
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Demecolcine

CAS Number

477-30-5

Product Name

Demecolcine

IUPAC Name

(7S)-1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1

InChI Key

NNJPGOLRFBJNIW-HNNXBMFYSA-N

SMILES

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC

Solubility

Soluble in DMSO

Synonyms

Colcemid; C-12669; C 12669; C12669; Kolchicin; NSC-3096; NSC 3096; NSC3096, Demecolcine.

Canonical SMILES

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC

Isomeric SMILES

CN[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC

Description

The exact mass of the compound Colcemid is 371.1733 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403147. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Colchicine. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mitotic Spindle Disruption and Chromosome Analysis

  • Colcemid disrupts the formation of mitotic spindles during cell division. The mitotic spindle is a structure responsible for separating chromosomes into daughter cells.
  • By arresting mitosis at this stage, colcemid allows researchers to accumulate cells in metaphase, a specific phase where chromosomes are condensed and easily observable. )]
  • This accumulation of cells in metaphase enables researchers to count and analyze chromosome number and structure. This is crucial for studies in cytogenetics, which examines chromosomal abnormalities associated with genetic diseases and cancers. )]

Studying Microtubule Dynamics

  • Colcemid binds to tubulin, a protein that forms microtubules. Microtubules are essential components of the cytoskeleton, a network of fibers that provides structure and shape to cells.
  • By inhibiting tubulin polymerization, colcemid disrupts microtubule dynamics. This allows researchers to investigate the role of microtubules in various cellular processes, such as cell division, intracellular transport, and cell migration. ]

Demecolcine, also known as colcemid, is a chemical compound with the molecular formula C21H25NO5C_{21}H_{25}NO_{5} and a molar mass of 371.433 g·mol1^{-1} . It is a derivative of colchicine, where the acetyl group on the amino moiety is replaced by a methyl group. This modification reduces its toxicity compared to colchicine while retaining its pharmacological properties. Demecolcine primarily acts as a microtubule-depolymerizing agent, inhibiting mitosis by disrupting spindle fiber formation during cell division. This action allows for the synchronization of tumor cells at metaphase, enhancing the effectiveness of cancer treatments like radiotherapy .

Toxicity:

Colcemid is a toxin and can cause serious health problems if ingested, inhaled, or absorbed through the skin []. Specific data on its toxicity is not readily available in scientific research focused on its applications, but it is generally handled with caution in a laboratory setting.

Safety Precautions:

  • Colcemid should only be handled by trained personnel wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses [].
  • Proper disposal procedures according to local regulations are crucial due to its hazardous nature [].

Demecolcine undergoes several significant reactions, primarily involving its interaction with microtubules:

  • Microtubule Depolymerization: At low concentrations, demecolcine binds to the plus end of microtubules, suppressing their dynamics and preventing polymerization. At higher concentrations, it promotes the detachment of microtubules from their organizing centers, leading to depolymerization .
  • Cell Cycle Arrest: By inhibiting spindle formation, demecolcine effectively arrests cells in metaphase, which is crucial for applications in cytogenetics where karyotyping is performed .
  • Aneuploidy Induction: The drug can induce aneuploidy through nondisjunction during mitosis when microtubules fail to function correctly .

Demecolcine can be synthesized through several methods:

  • Deacetylation of Colchicine: The most common method involves removing the acetyl group from colchicine, followed by methylation to yield demecolcine.
  • Steglich Reaction: A more complex synthesis involves the Steglich reaction with azido-carboxylic acids to produce azidoamide derivatives that can be converted into demecolcine .
  • Isolation from Natural Sources: Although primarily synthesized in laboratories, demecolcine can also be isolated from plants such as the autumn crocus .

Demecolcine has various applications across different fields:

  • Clinical Use: It is utilized in chemotherapy protocols to improve cancer treatment outcomes by synchronizing tumor cells at a sensitive stage of cell division .
  • Cytogenetics: Its ability to arrest cells in metaphase makes it invaluable for karyotyping and studying chromosomal abnormalities .
  • Research Tool: In cellular biology, demecolcine is employed to investigate mechanisms of mitosis and chromosome segregation .

Studies on demecolcine interactions reveal its effects on cellular dynamics:

  • Microtubule Dynamics: Research indicates that demecolcine's binding affinity varies with concentration, impacting microtubule stability and cell migration differently at low versus high doses .
  • Cytotoxicity Correlation: The cytotoxic effects observed in cells are closely linked to its ability to detach microtubules from their organizing centers, leading to cell death through disrupted mitotic processes .

Demecolcine shares structural and functional similarities with several compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityMechanism of ActionToxicity LevelPrimary Use
ColchicineHighMicrotubule depolymerizationHighGout treatment
VinblastineModerateInhibition of microtubule assemblyModerateCancer chemotherapy
PaclitaxelModerateStabilizes microtubulesModerateCancer chemotherapy
NocodazoleHighMicrotubule depolymerizationModerateResearch tool

Demecolcine's unique feature lies in its reduced toxicity compared to colchicine while maintaining effective microtubule disruption capabilities. This makes it particularly useful in clinical settings where minimizing side effects is crucial.

Systematic Nomenclature and Molecular Formula

Demecolcine is formally designated as (S)-1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one. Its molecular formula is C₂₁H₂₅NO₅, with a molecular weight of 371.43 g/mol. Key identifiers include:

PropertyValue
CAS Registry Number477-30-5
ChEBI IDCHEBI:4393
DrugBank IDDB13318
IUPAC Name(S)-1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one

The compound is also known as colcemid, N-deacetyl-N-methylcolchicine, and C-12669.

Stereochemical Configuration and Conformational Isomerism

Demecolcine’s stereochemistry is defined by its (S)-configuration at the C7 position, where the methylamino group is attached. This stereochemical feature distinguishes it from other colchicinoids, such as colchicine, which has an N-acetyl group at the same position.

The molecule’s core structure comprises a tricyclic framework:

  • A-ring: Aromatic benzene ring substituted with methoxy groups at positions 1, 2, and 3.
  • B-ring: Seven-membered non-aromatic ring containing the C7 stereocenter.
  • C-ring: Seven-membered tropone-like ring with a ketone functionality.

Conformational isomerism is limited due to the rigid tricyclic system, though molecular dynamics simulations suggest minor flexibility in the C-ring.

Crystallographic Characterization and X-ray Diffraction Patterns

While standalone crystallographic data for demecolcine alone are limited, structural insights are derived from complexes with biological targets:

  • Tubulin Complex (PDB: 5XKE): A 2.6 Å resolution X-ray structure of demecolcine bound to pig tubulin (α,β)-heterodimer reveals its binding mode at the colchicine site. The compound interacts with β-tubulin via hydrogen bonds and hydrophobic contacts, displacing GDP and destabilizing microtubule assembly.
  • Cambridge Crystallographic Data Centre (CCDC): Entry CCDC 2206806 contains experimental coordinates for a demecolcine-containing crystal, though specific diffraction patterns are not publicly detailed.

Key observations from these studies include:

  • Binding Pocket: Demecolcine occupies a hydrophobic cavity near the β-tubulin’s taxol-binding site.
  • Critical Interactions: Methoxy groups at positions 1, 2, and 3 form van der Waals contacts with β-tubulin residues (e.g., Val238, Ala250).

Comparative Structural Analysis with Colchicine Derivatives

Demecolcine’s structure diverges from colchicine and other analogs in critical substituents:

CompoundC7 SubstituentMolecular FormulaKey Differences
DemecolcineMethylaminoC₂₁H₂₅NO₅N-methyl group replaces N-acetyl
ColchicineAcetamidoC₂₂H₂₅NO₆Additional acetyl oxygen
MetacolchicineMethoxyC₂₁H₂₅NO₅Methoxy group at C7
DemecolcinoneAzabicyclo[3.2.1]octaneC₂₁H₂₅NO₅Novel azabicyclic ring system

Functional Impact:

  • Microtubule Inhibition: Demecolcine’s methylamino group enhances binding affinity compared to colchicine, with IC₅₀ values ~2.1 μM for tubulin polymerization inhibition.
  • Toxicity: Demecolcine is less toxic than colchicine due to reduced systemic absorption.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Pale yellow solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

371.17327290 g/mol

Monoisotopic Mass

371.17327290 g/mol

Heavy Atom Count

27

LogP

1.37 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z01IVE25KI

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H300 (97.44%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Demecolcine is a colchicine analog with potential antimitotic and antineoplastic activities. Demecolcine acid binds to the colchicine-binding site of tubulin, inhibiting its polymerization into microtubules, causing cell cycle arrest at metaphase and preventing cell division.

MeSH Pharmacological Classification

Tubulin Modulators

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01C - Plant alkaloids and other natural products
L01CC - Colchicine derivatives
L01CC01 - Demecolcine

Pictograms

Acute Toxic

Acute Toxic

Other CAS

477-30-5

Wikipedia

Demecolcine

Dates

Modify: 2023-08-15
1: Gao Y, Ren J, Zhang L, Zhang Y, Wu X, Jiang H, Xu F, Yuan B, Yu X, Zhang J. The effects of demecolcine, alone or in combination with sucrose on bovine oocyte protrusion rate, MAPK1 protein level and c-mos gene expression level. Cell Physiol Biochem. 2014;34(6):1974-82. doi: 10.1159/000366393. Epub 2014 Nov 25. PubMed PMID: 25500918.
2: Yin Y, Mei M, Zhang D, Zhang S, Fan A, Zhou H, Li Z. The construction of cloned Sika deer embryos (Cervus nippon hortulorum) by demecolcine auxiliary enucleation. Reprod Domest Anim. 2014 Feb;49(1):164-9. doi: 10.1111/rda.12246. Epub 2013 Oct 21. PubMed PMID: 24138424.
3: Meng Q, Wu X, Bunch TD, White K, Sessions BR, Davies CJ, Rickords L, Li GP. Enucleation of demecolcine-treated bovine oocytes in cytochalasin-free medium: mechanism investigation and practical improvement. Cell Reprogram. 2011 Oct;13(5):411-8. doi: 10.1089/cell.2011.0012. Epub 2011 Jul 8. PubMed PMID: 21740270.
4: Saraiva NZ, Perecin F, Méo SC, Ferreira CR, Tetzner TA, Garcia JM. Demecolcine effects on microtubule kinetics and on chemically assisted enucleation of bovine oocytes. Cloning Stem Cells. 2009 Mar;11(1):141-52. doi: 10.1089/clo.2008.0044. PubMed PMID: 19226217.
5: Wang Q, An ZX, Gu L, Ma LB, Zheng YM, Zhang Y. [Demecolcine-induced enucleation of Kunming mouse oocyte]. Yi Chuan. 2004 Sep;26(5):653-7. Chinese. PubMed PMID: 15640080.
6: Miyoshi K, Mori H, Yamamoto H, Kishimoto M, Yoshida M. Effects of demecolcine and sucrose on the incidence of cytoplasmic protrusions containing chromosomes in pig oocytes matured in vitro. J Reprod Dev. 2008 Apr;54(2):117-21. Epub 2008 Jan 30. PubMed PMID: 18239352.
7: Hou J, Lei T, Liu L, Cui X, An X, Chen Y. Demecolcine-induced enucleation of sheep meiotically maturing oocytes. Reprod Nutr Dev. 2006 Mar-Apr;46(2):219-26. Epub 2006 Apr 6. PubMed PMID: 16597428.
8: Lan GC, Wu YG, Han D, Ge L, Liu Y, Wang HL, Wang JZ, Tan JH. Demecolcine-assisted enucleation of goat oocytes: protocol optimization, mechanism investigation, and application to improve the developmental potential of cloned embryos. Cloning Stem Cells. 2008 Jun;10(2):189-202. doi: 10.1089/clo.2007.0088. PubMed PMID: 18373477.
9: Tani T, Shimada H, Kato Y, Tsunoda Y. Demecolcine-assisted enucleation for bovine cloning. Cloning Stem Cells. 2006;8(1):61-6. PubMed PMID: 16571078.
10: Fujikawa-Yamamoto K, Teraoka K, Zong ZP, Yamagishi H, Odashima S. Apoptosis by demecolcine in V79 cells. Cell Struct Funct. 1994 Dec;19(6):391-6. PubMed PMID: 7720099.
11: Alali FQ, Tawaha K, El-Elimat T. Determination of (-)-demecolcine and (-)-colchicine content in selected Jordanian Colchicum species. Pharmazie. 2007 Oct;62(10):739-42. PubMed PMID: 18236776.
12: Russell DF, Ibáñez E, Albertini DF, Overström EW. Activated bovine cytoplasts prepared by demecolcine-induced enucleation support development of nuclear transfer embryos in vitro. Mol Reprod Dev. 2005 Oct;72(2):161-70. PubMed PMID: 16007680.
13: Saraiva NZ, Oliveira CS, Leal CL, de Lima MR, Del Collado M, Vantini R, Monteiro FM, Niciura SC, Garcia JM. Chemically induced enucleation of activated bovine oocytes: chromatin and microtubule organization and production of viable cytoplasts. Zygote. 2015 Dec;23(6):852-62. doi: 10.1017/S0967199414000537. Epub 2014 Oct 16. PubMed PMID: 25318529.
14: Fujikawa-Yamamoto K, Miyagoshi M, Luo X, Yamagishi H. DNA-unstable decaploid mouse H1 (ES) cells established from DNA-stable pentaploid H1 (ES) cells polyploidized using demecolcine. Cell Prolif. 2011 Apr;44(2):111-9. doi: 10.1111/j.1365-2184.2011.00734.x. PubMed PMID: 21401752.
15: Wang L, Jiang H, Su L, Tang B, Li D, Li Z. Effects of colchicine or demecolcine on cytoplasmic protrusions and assisted enucleation of golden hamster oocytes. Cell Biol Int. 2009 Dec;33(12):1274-9. doi: 10.1016/j.cellbi.2009.08.010. Epub 2009 Sep 2. PubMed PMID: 19732847.
16: Kawakami M, Tani T, Yabuuchi A, Kobayashi T, Murakami H, Fujimura T, Kato Y, Tsunoda Y. Effect of demecolcine and nocodazole on the efficiency of chemically assisted removal of chromosomes and the developmental potential of nuclear transferred porcine oocytes. Cloning Stem Cells. 2003;5(4):379-87. PubMed PMID: 14733755.
17: Li Z, Chen X, Sun X, Zhou Q, Chen J, Leno GH, Engelhardt JF. Nuclear transfer of M-phase ferret fibroblasts synchronized with the microtubule inhibitor demecolcine. J Exp Zool A Comp Exp Biol. 2005 Dec 1;303(12):1126-34. PubMed PMID: 16254916.
18: Iuso D, Czernik M, Zacchini F, Ptak G, Loi P. A simplified approach for oocyte enucleation in mammalian cloning. Cell Reprogram. 2013 Dec;15(6):490-4. doi: 10.1089/cell.2013.0051. Epub 2013 Nov 12. PubMed PMID: 24219576; PubMed Central PMCID: PMC3848443.
19: Ibáñez E, Albertini DF, Overström EW. Demecolcine-induced oocyte enucleation for somatic cell cloning: coordination between cell-cycle egress, kinetics of cortical cytoskeletal interactions, and second polar body extrusion. Biol Reprod. 2003 Apr;68(4):1249-58. Epub 2002 Oct 30. PubMed PMID: 12606412.
20: Nomura T, Plager JE. Action of demecolcine (colcemid) in the murine sarcoma 180 tumor. Cancer Treat Rep. 1981 Mar-Apr;65(3-4):283-90. PubMed PMID: 7237451.

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